(6-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone
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Overview
Description
(6-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone is a chemical compound with the molecular formula C6H7BrN2OS It is characterized by the presence of a bromopyridine moiety, an imino group, and a lambda6-sulfanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 6-bromopyridine-2-carbaldehyde with a suitable sulfur-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imino group. The reaction mixture is then heated to a specific temperature to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(6-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the bromopyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (6-chloropyridin-2-yl)(imino)methyl-lambda6-sulfanone
- (6-fluoropyridin-2-yl)(imino)methyl-lambda6-sulfanone
- (6-iodopyridin-2-yl)(imino)methyl-lambda6-sulfanone
Uniqueness
(6-bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
2172959-03-2 |
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Molecular Formula |
C6H7BrN2OS |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
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